molecular formula C9H7BrClN B8027038 4-Bromoisoquinoline hydrochloride

4-Bromoisoquinoline hydrochloride

Cat. No.: B8027038
M. Wt: 244.51 g/mol
InChI Key: WAYGRZPPAIFKQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromoisoquinoline hydrochloride is a chemical compound with the molecular formula C9H6BrN·HCl. It is a derivative of isoquinoline, where a bromine atom is substituted at the 4th position of the isoquinoline ring. This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromoisoquinoline hydrochloride can be synthesized through various methods. One common method involves the bromination of isoquinoline. The reaction typically uses bromine in the presence of a solvent like nitrobenzene, resulting in the formation of 4-bromoisoquinoline, which can then be converted to its hydrochloride salt .

Another method involves the cyclization of 2-alkynyl benzyl azides in the presence of palladium catalysts. This method is selective and efficient, producing 4-bromoisoquinoline under specific conditions such as the presence of PdBr2, CuBr2, and LiBr in acetonitrile .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, using controlled reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromoisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted isoquinolines.

    Oxidation Products: Isoquinoline N-oxides.

    Cyclization Products: Complex heterocyclic compounds

Scientific Research Applications

4-Bromoisoquinoline hydrochloride is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds, including potential anticancer and antimicrobial agents.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-bromoisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom at the 4th position enhances its reactivity, allowing it to form stable complexes with biological molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromoquinoline
  • 6-Bromoisoquinoline
  • 7-Bromoisoquinoline
  • 5-Bromoquinoline
  • 3-Bromoquinoline

Uniqueness

4-Bromoisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other bromoisoquinolines, it offers higher selectivity and efficiency in certain synthetic and biological applications .

Properties

IUPAC Name

4-bromoisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN.ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;/h1-6H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYGRZPPAIFKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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